molecular formula C7H11N3 B8733919 4,6-Dimethylpyridine-2,5-diamine CAS No. 90008-31-4

4,6-Dimethylpyridine-2,5-diamine

Cat. No.: B8733919
CAS No.: 90008-31-4
M. Wt: 137.18 g/mol
InChI Key: KSTPAJWCZNRACC-UHFFFAOYSA-N
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Description

4,6-Dimethylpyridine-2,5-diamine is a heterocyclic aromatic compound featuring a pyridine backbone substituted with two amine (-NH₂) groups at positions 2 and 5 and methyl (-CH₃) groups at positions 4 and 4. Its molecular formula is C₇H₁₁N₃, with a molecular weight of 137.18 g/mol. The compound’s structure combines electron-donating methyl groups and electron-withdrawing amine moieties, creating unique electronic and steric properties.

Properties

CAS No.

90008-31-4

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

4,6-dimethylpyridine-2,5-diamine

InChI

InChI=1S/C7H11N3/c1-4-3-6(8)10-5(2)7(4)9/h3H,9H2,1-2H3,(H2,8,10)

InChI Key

KSTPAJWCZNRACC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1N)C)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
4,6-Dimethylpyridine-2,5-diamine Pyridine -NH₂ (2,5); -CH₃ (4,6) C₇H₁₁N₃ 137.18
Toluene-2,5-diamine (CAS 95-70-5) Benzene -NH₂ (2,5); -CH₃ (1) C₇H₁₀N₂ 122.17
2-Chloropyrimidine-4,5-diamine (CAS 14631-08-4) Pyrimidine -NH₂ (4,5); -Cl (2) C₄H₅ClN₄ 144.56
N-(2,5-Dimethoxyphenyl)-5-nitro-2-(1-pyrrolidinyl)-4,6-pyrimidinediamine Pyrimidine -NO₂ (5); -OCH₃ (aryl) C₁₇H₁₉N₇O₃ 393.39

Key Observations :

  • Pyridine vs. Benzene/Pyrimidine Cores: The pyridine ring in this compound introduces nitrogen-induced polarity and basicity, contrasting with the non-polar benzene core in toluenediamines .
  • Substituent Effects : Methyl groups in this compound increase lipophilicity compared to toluenediamines. Chlorine or nitro substituents (e.g., in pyrimidine derivatives) elevate molecular weight and may enhance electrophilicity, influencing reactivity in cross-coupling or nucleophilic substitution reactions .

Toxicity and Regulatory Profiles

Table 2: Toxicity and Regulatory Status

Compound Key Toxicity Findings Regulatory Status
Toluene-2,5-diamine sulfate Carcinogenic (NTP bioassay), mutagenic (EPA), developmental toxicity in rats Restricted in cosmetics (EU REACH)
2-Chloropyrimidine-4,5-diamine Limited genotoxicity data; no classification under GHS No specific restrictions
This compound Insufficient data; inferred low acute toxicity due to lack of reactive substituents Not listed in major regulatory databases

Key Observations :

  • Toluenediamine Derivatives: Exhibit significant carcinogenic and mutagenic risks, leading to strict regulations in consumer products .
  • Chlorinated Pyrimidines: Limited toxicity data suggest lower hazards compared to toluenediamines, though chlorinated compounds often require careful handling .
  • This compound : The absence of nitro or halogen groups may reduce reactivity-related toxicity, but comprehensive studies are lacking.

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